N-({[3,3'-bithiophene]-5-yl}methyl)-2-(trifluoromethoxy)benzene-1-sulfonamide
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-2-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that features a trifluoromethoxy group, a bithiophene moiety, and a sulfonamide group
Properties
IUPAC Name |
N-[(4-thiophen-3-ylthiophen-2-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3S3/c17-16(18,19)23-14-3-1-2-4-15(14)26(21,22)20-8-13-7-12(10-25-13)11-5-6-24-9-11/h1-7,9-10,20H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKVNDMIIDJDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps, including the formation of the bithiophene core, introduction of the trifluoromethoxy group, and subsequent sulfonamide formation. The final step involves the sulfonamide formation using appropriate sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step and large-scale sulfonamide formation using automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-2-(trifluoromethoxy)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-2-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bithiophene moiety can participate in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: A versatile reagent for direct fluorination and amination of aromatic compounds.
(Trifluoromethoxy)benzene: Used in various synthetic applications due to its trifluoromethoxy group.
(Benzenesulfonyl)difluoromethyl thioethers: Synthesized via nucleophilic substitution and used in organic synthesis.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-2-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the combination of its trifluoromethoxy group, bithiophene moiety, and sulfonamide group. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and the ability to participate in various chemical reactions, making it a valuable compound in scientific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
